Cas no 1516177-87-9 (6-Ethylquinoline-4-carboxylic acid)

6-Ethylquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- SB71156
- 1516177-87-9
- 6-Ethylquinoline-4-carboxylicacid
- 6-Ethylquinoline-4-carboxylic acid
-
- インチ: 1S/C12H11NO2/c1-2-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15)
- InChIKey: YBOFKSXPUZMEST-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CN=C2C=CC(CC)=CC2=1)=O
計算された属性
- せいみつぶんしりょう: 201.078978594g/mol
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.2Ų
6-Ethylquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241425-1g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 1g |
$608 | 2021-08-04 | |
Chemenu | CM241425-10g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 10g |
$1730 | 2021-08-04 | |
Chemenu | CM241425-5g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 5g |
$1262 | 2021-08-04 | |
Chemenu | CM241425-1g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 1g |
$644 | 2022-09-02 |
6-Ethylquinoline-4-carboxylic acid 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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10. Book reviews
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6-Ethylquinoline-4-carboxylic acidに関する追加情報
Comprehensive Analysis of 6-Ethylquinoline-4-carboxylic Acid (CAS 1516177-87-9): Properties, Applications, and Industry Trends
6-Ethylquinoline-4-carboxylic acid (CAS 1516177-87-9) is a specialized organic compound belonging to the quinoline derivative family. Its molecular structure combines a quinoline core with an ethyl substituent at the 6-position and a carboxylic acid functional group at the 4-position, making it a versatile intermediate in pharmaceutical and material science research. The compound's unique heterocyclic framework contributes to its growing demand in cutting-edge applications, particularly in drug discovery and advanced material synthesis.
Recent studies highlight the compound's role as a key building block for developing novel therapeutic agents. Researchers are particularly interested in its potential as a precursor for small molecule inhibitors targeting various biological pathways. The presence of both basic nitrogen and acidic carboxyl groups in its structure allows for diverse chemical modifications, enabling the creation of compounds with tailored physicochemical properties. This dual functionality makes 6-ethylquinoline-4-carboxylic acid especially valuable in medicinal chemistry where structure-activity relationship optimization is crucial.
From a synthetic chemistry perspective, the compound demonstrates interesting chemo-selectivity in reactions. The electron-rich quinoline system facilitates electrophilic aromatic substitutions, while the carboxylic acid moiety can undergo various transformations including esterification, amidation, or reduction. These characteristics have led to increased interest from the fine chemical industry, where the compound serves as a starting material for more complex molecular architectures. Recent patent literature reveals its application in developing fluorescence probes and coordination complexes with potential applications in sensing technologies.
The physicochemical properties of 6-ethylquinoline-4-carboxylic acid contribute significantly to its utility. With a molecular weight of 201.23 g/mol and predicted logP value of approximately 2.5, the compound exhibits balanced lipophilicity and water solubility, making it suitable for various formulation approaches. Thermal analysis studies indicate good stability up to 200°C, an important factor for industrial-scale processing. These characteristics align well with current industry needs for stable intermediates that can withstand diverse reaction conditions.
Market trends show growing demand for functionalized quinoline derivatives, driven by their expanding applications in agrochemicals and electronic materials. The 6-ethyl substitution pattern in particular has gained attention for its ability to modulate electronic properties without significantly increasing molecular bulk. This balance makes CAS 1516177-87-9 particularly valuable in designing organic semiconductors and charge transport materials for next-generation optoelectronic devices.
Quality control aspects of 6-ethylquinoline-4-carboxylic acid production have become increasingly important. Advanced analytical techniques including HPLC-MS and NMR spectroscopy are employed to ensure high purity levels (>98%), particularly for pharmaceutical applications. The industry has seen development of improved synthetic routes that minimize byproducts while maximizing yield, addressing both economic and environmental considerations. These process optimizations reflect the compound's transition from laboratory curiosity to commercially significant intermediate.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and catalytic systems. The rigid quinoline scaffold provides structural stability, while the carboxylic acid group enables coordination with various metal ions. This dual functionality positions 6-ethylquinoline-4-carboxylic acid as a promising linker molecule for designing porous materials with applications in gas storage and separation technologies. Recent studies demonstrate its utility in creating luminescent materials with tunable emission properties.
From a regulatory perspective, 6-ethylquinoline-4-carboxylic acid is not currently classified as hazardous under major chemical inventories. However, proper laboratory handling procedures should always be followed, including the use of appropriate personal protective equipment. The compound's biodegradability profile and ecotoxicological data are areas of ongoing research, particularly as sustainability becomes a greater focus in chemical manufacturing. Current data suggests it can be managed using standard waste treatment protocols for organic acids.
The global market for quinoline derivatives continues to expand, with 6-ethylquinoline-4-carboxylic acid representing a niche but growing segment. Industry analysts project increased demand driven by pharmaceutical research and specialty material applications. Pricing trends reflect the compound's transition from small-scale availability to commercial production, with current market prices varying based on purity and quantity. Several custom synthesis providers now include this compound in their catalogs, indicating its establishment as a research chemical with broad utility.
Future directions for 1516177-87-9 research include exploration of its biological activity profile and applications in supramolecular chemistry. Preliminary studies suggest potential interactions with various enzyme targets, though detailed pharmacological characterization remains ongoing. The compound's structural versatility ensures it will remain relevant as chemical research continues advancing toward more complex molecular designs. With its balanced properties and multiple functionalization sites, 6-ethylquinoline-4-carboxylic acid is well-positioned to maintain its status as a valuable chemical building block across multiple scientific disciplines.
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